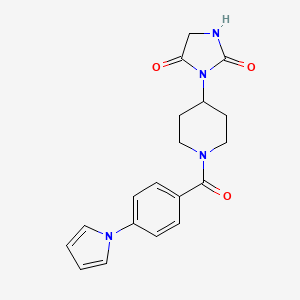
(E)-4-methoxy-N'-(2,4,5-trimethoxybenzylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide is an organic compound with the molecular formula C19H22N2O6 This compound is known for its unique structural features, which include a methoxy group and a benzylidene moiety
Mecanismo De Acción
Target of Action
The primary targets of the compound (E)-4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide are three key enzymes: GlcN-6-p synthase, DNA polymerase, and EGFR tyrosine kinase . These enzymes play crucial roles in various biological processes, including carbohydrate synthesis, DNA replication, and cell signaling, respectively .
Mode of Action
(E)-4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide interacts with its targets through a process known as molecular docking . This involves the compound binding to its target enzymes, which can alter their function and lead to changes in the biochemical processes they regulate .
Biochemical Pathways
The interaction of (E)-4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide with its target enzymes affects several biochemical pathways. For instance, by interacting with GlcN-6-p synthase, it can influence carbohydrate synthesis. Similarly, its interaction with DNA polymerase can affect DNA replication, and its binding to EGFR tyrosine kinase can impact cell signaling .
Result of Action
The molecular and cellular effects of (E)-4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide’s action are primarily related to its antibacterial activity . The compound has been shown to be effective against several bacterial strains, including E. faecalis, B. subtills, and E. coli . This suggests that the compound could potentially be used in the development of new antibacterial drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide typically involves the condensation reaction between 4-methoxybenzohydrazide and 2,4,5-trimethoxybenzaldehyde. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(E)-4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of materials with specific optical or electronic properties.
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-trimethoxybenzylidene propanedinitrile: Known for its fluorescence properties and used as a probe in various applications.
2-((4-chlorobenzyl)oxy)-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide: Similar structure with a chlorobenzyl group, used in different chemical and biological studies.
Uniqueness
(E)-4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide stands out due to its specific combination of methoxy and benzylidene groups, which confer unique chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various research applications, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
4-methoxy-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-22-14-7-5-12(6-8-14)18(21)20-19-11-13-9-16(24-3)17(25-4)10-15(13)23-2/h5-11H,1-4H3,(H,20,21)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGHRYTUTQTZGE-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Methyl-4-({3-[(4-methylphenyl)sulfanyl]propyl}sulfanyl)benzene](/img/structure/B2636925.png)


![2-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2636929.png)
![2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2636934.png)
![8-(2-chloroethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2636936.png)

![3-(2-Bromophenyl)-5-[5-(2,5-dimethylphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2636940.png)

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methylazetidin-3-amine](/img/structure/B2636943.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2636944.png)
![1,2-Di(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazine](/img/structure/B2636945.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,3-dimethoxybenzamide](/img/structure/B2636947.png)
